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Introduction

Repibresib (formerly VYN201) is a novel, locally administered, pan-bromodomain and extra-
terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a "soft" drug, it
aims to maximize therapeutic effects at the site of application while minimizing systemic
exposure, a critical consideration for the safety profile of BET inhibitors. This technical guide
provides an in-depth overview of the core mechanism of action of Repibresib in inflammatory
diseases, with a focus on its role in modulating key signaling pathways and its effects on
inflammatory mediators, supported by available preclinical and clinical data.

Core Mechanism of Action: Pan-BET Inhibition

Repibresib exerts its anti-inflammatory effects by inhibiting the family of BET proteins (BRD2,
BRD3, BRD4, and BRDT). These proteins are epigenetic "readers” that play a crucial role in
regulating the transcription of a wide array of genes, including those central to inflammatory
and immune responses.

BET proteins recognize and bind to acetylated lysine residues on histone tails, which are
markers of active chromatin. This binding facilitates the recruitment of transcriptional
machinery, including the positive transcription elongation factor b (P-TEFDb), to the promoters
and enhancers of target genes, thereby promoting their expression. By competitively binding to
the bromodomains of BET proteins, Repibresib displaces them from chromatin, leading to the
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suppression of target gene transcription. A key pathway implicated in the anti-inflammatory
effects of BET inhibitors is the nuclear factor-kappa B (NF-kB) signaling pathway, a master
regulator of inflammation.

Signaling Pathway Diagram
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Caption: Repibresib inhibits BET protein binding to acetylated histones, disrupting NF-«kB-
mediated pro-inflammatory gene transcription.

Preclinical Data in an Inflammatory Disease Model:
Vitiligo

Repibresib's mechanism of action has been investigated in a preclinical ex vivo human skin
model of vitiligo, a chronic autoimmune disease characterized by the destruction of

melanocytes. In this model, a vitiligo phenotype was induced by stimulating reconstituted
human epithelial skin cultures with the pro-inflammatory cytokines TNF-a and IFN-y.

Experimental Protocol: Ex Vivo Human Skin Model of
Vitiligo
e Model: Reconstituted human epithelial skin cultures.

 Induction of Vitiligo Phenotype: Stimulation with Tumor Necrosis Factor-alpha (TNF-a) and
Interferon-gamma (IFN-y).

o Treatment: Topical application of Repibresib (VYN201) at concentrations of 0.1% and 1%,
vehicle control, or an active control (ruxolitinib cream, 1.5%).

o Endpoints: Assessment of key inflammatory biomarkers (MMP-9, soluble E-cadherin, IL-1q,
IL-13), melanocyte loss (melanin content), and gene expression related to melanogenesis
(WNT signaling pathway).

Quantitative Data from Preclinical Vitiligo Model
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Biomarker/Endpoin

. Treatment Group Result p-value
) Repibresib 1% vs. )
MMP-9 Secretion ) 94.7% reduction <0.0001
Vehicle
Soluble E-cadherin Repibresib 1% vs. _
) 32.6% reduction <0.01
Release Vehicle
IL-1a and IL-13 Repibresib 1% vs. Statistically significant
_ _ _ <0.0005
Expression Vehicle reduction
) Repibresib 1% vs. )
Melanin Content _ ~10-fold higher =0.03
Vehicle
WNT Signaling Repibresib 1% vs. ]
10-fold increase <0.01

Pathway Upregulation

Vehicle

These data demonstrate that Repibresib significantly reduces the expression of key pro-

inflammatory cytokines and biomarkers associated with melanocyte detachment and loss in a

model of vitiligo. Furthermore, the upregulation of the WNT signaling pathway suggests a

potential role in promoting melanocyte regeneration.

Experimental Workflow Diagram
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Caption: Workflow for the preclinical ex vivo human skin model of vitiligo.

Clinical Data in Nonsegmental Vitiligo

Repibresib has been evaluated in Phase 1b and Phase 2b clinical trials for the treatment of
nonsegmental vitiligo.

Phase 1b Study Results

A Phase 1b open-label, multi-center study in patients with active non-segmental vitiligo
demonstrated a dose-dependent clinical response.
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Mean Change in F-VASI Score from
Treatment Group (16 weeks)

Baseline
Repibresib 0.5% -7.5%
Repibresib 1% -30.2%
Repibresib 2% -39.0%

Additionally, a median reduction of 40.8% in the inflammatory biomarker MMP-9 was observed
in the skin of subjects treated with the 2.0% dose for 8 weeks.

Phase 2b Study Topline Results

The Phase 2b trial (NCT06493578) was a randomized, double-blind, vehicle-controlled study.
While the trial did not meet its primary endpoint of F-VASI50 at week 24, a statistically
significant treatment effect was observed for the highest dose in the percent change from
baseline in F-VASI and T-VASI scores.

Endpoint (Week 24) Repibresib 3% Vehicle
Mean % Change from
o -43.6% -25.6%
Baseline in F-VASI
Mean % Change from
-28.3% -16.2%

Baseline in T-VASI

Broader Implications for Inflammatory Diseases

While the most detailed data for Repibresib is in vitiligo, its mechanism as a pan-BET inhibitor
suggests potential therapeutic applications across a range of inflammatory and immune-
mediated diseases. BET proteins are known to regulate the expression of numerous pro-
inflammatory cytokines, chemokines, and other mediators that are pathogenic in conditions
such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Preclinical studies with other BET inhibitors have demonstrated efficacy in various inflammatory
models by reducing the production of key cytokines like IL-6, IL-17, and TNF-a. For instance,
VYNE's other BET inhibitor, VYN202 (a BD2-selective inhibitor), has shown reductions in IL-

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

17A, IL-17F, IL-19, and IL-22 in a Phase 1b trial for psoriasis. This provides a rationale for the
potential utility of pan-BET inhibitors like Repibresib in a broader spectrum of inflammatory
conditions.

Logical Relationship of BET Inhibition in Inflammation
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Caption: The anti-inflammatory cascade initiated by Repibresib.

Conclusion

Repibresib is a pan-BET inhibitor that has demonstrated a clear mechanism of action in a
preclinical model of vitiligo by downregulating key pro-inflammatory cytokines and pathways.
This is further supported by clinical data showing a dose-dependent response and modulation
of inflammatory biomarkers in patients. As a locally administered "soft" drug, Repibresib is
designed to offer a favorable safety profile by minimizing systemic exposure. While extensive
data in other inflammatory conditions is not yet available, its fundamental mechanism of
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suppressing pro-inflammatory gene transcription through BET inhibition provides a strong
rationale for its potential as a therapeutic agent in a wide range of immune-mediated diseases.
Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of
Repibresib across the spectrum of inflammatory disorders.

 To cite this document: BenchChem. [Repibresib's Mechanism of Action in Inflammatory
Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570872#repibresib-mechanism-of-action-in-
inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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